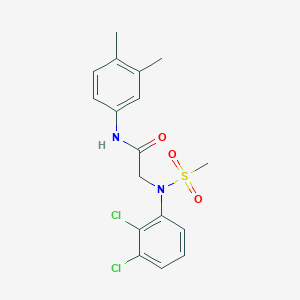![molecular formula C20H29ClN2O4 B3971870 1-[1-(3-chlorobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3971870.png)
1-[1-(3-chlorobenzyl)-4-piperidinyl]azepane oxalate
Descripción general
Descripción
1-[1-(3-chlorobenzyl)-4-piperidinyl]azepane oxalate is a chemical compound that belongs to the class of azepane derivatives. It is commonly used in scientific research for its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of 1-[1-(3-chlorobenzyl)-4-piperidinyl]azepane oxalate is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine. It may also act on certain receptors in the brain, such as the 5-HT1A receptor and the D2 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to decrease the levels of stress hormones, such as cortisol. Additionally, it has been shown to increase the levels of certain proteins in the brain that are involved in neuroplasticity, such as brain-derived neurotrophic factor (BDNF).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[1-(3-chlorobenzyl)-4-piperidinyl]azepane oxalate in lab experiments is that it has been extensively studied and has shown promising results in animal models. Additionally, it has a relatively low toxicity profile and is well-tolerated in animals. However, one limitation of using this compound is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 1-[1-(3-chlorobenzyl)-4-piperidinyl]azepane oxalate. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of anxiety, depression, and schizophrenia. Another direction is to better understand its mechanism of action and how it modulates neurotransmitter activity in the brain. Additionally, researchers could explore the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Aplicaciones Científicas De Investigación
1-[1-(3-chlorobenzyl)-4-piperidinyl]azepane oxalate has been extensively studied in scientific research for its potential therapeutic properties. It has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential antipsychotic properties and has shown promising results in animal models of schizophrenia.
Propiedades
IUPAC Name |
1-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2.C2H2O4/c19-17-7-5-6-16(14-17)15-20-12-8-18(9-13-20)21-10-3-1-2-4-11-21;3-1(4)2(5)6/h5-7,14,18H,1-4,8-13,15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMWWXCKMNCZGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(2,4-dichlorophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3971819.png)
![1-(hydroxymethyl)-7-methyl-4-(4-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3971825.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3971829.png)



![1-[1-(5-bromo-2-methoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3971857.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B3971863.png)

![4-ethyl-5-{1-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3971878.png)

![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3971883.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide](/img/structure/B3971891.png)